2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(2-cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold renowned for its versatility in medicinal chemistry. Substitutions at the 2- and 7-positions of this core structure are critical for modulating biological activity . In this compound:
- 7-position: A 4-pyridyl moiety introduces hydrogen-bonding capability and aromatic interactions, which may enhance binding affinity to targets like human carbonic anhydrase (hCA) isoforms IX and XII, tumor-associated enzymes overexpressed in hypoxic cancers .
This compound was designed to selectively inhibit hCA IX/XII, leveraging the scaffold’s ability to interact with diverse targets (e.g., tubulin, BRD4, CDK2) depending on substitution patterns .
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-4-13(3-1)5-6-16-20-17-19-12-9-15(22(17)21-16)14-7-10-18-11-8-14/h7-13H,1-6H2 |
InChI Key |
UMVGBHAFJNBISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity or receptor function .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Target Selectivity
- hCA Inhibition : The target compound’s 4-pyridyl group at position 7 is distinct from phenyl or pyrrolyl substituents in analogues (e.g., 9a, 9b). Pyridyl’s nitrogen atom may facilitate stronger interactions with hCA active sites compared to halophenyl groups .
- Tubulin Targeting: Analogues with 7-anilino or 3′,4′,5′-trimethoxyphenyl groups (e.g., ) exhibit antiproliferative activity via tubulin destabilization, suggesting substituent bulkiness and electron-donating groups (e.g., methoxy) are critical for this mechanism .
Metabolic Stability
- The 2-cyclopentylethyl group in the target compound may improve metabolic stability compared to benzyl or methylthio groups (e.g., ). Incorporating substituents into aliphatic chains (e.g., cyclopentyl) reduces susceptibility to cytochrome P450-mediated oxidation .
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